molecular formula C20H17BrClNO2 B11958835 3-(5-(4-Bromophenyl)furan-2-yl)-N-(3-chloro-2-methylphenyl)propanamide CAS No. 853331-03-0

3-(5-(4-Bromophenyl)furan-2-yl)-N-(3-chloro-2-methylphenyl)propanamide

Cat. No.: B11958835
CAS No.: 853331-03-0
M. Wt: 418.7 g/mol
InChI Key: NJOKIRCMRCSCNX-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)furan-2-yl)-N-(3-chloro-2-methylphenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a furan ring substituted with a bromophenyl group and a propanamide moiety attached to a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)furan-2-yl)-N-(3-chloro-2-methylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Amidation: The brominated furan derivative is reacted with 3-chloro-2-methylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)furan-2-yl)-N-(3-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)furan-2-yl)-N-(3-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-chloro-2-methylphenyl)propanamide
  • 3-(5-(4-Methylphenyl)furan-2-yl)-N-(3-chloro-2-methylphenyl)propanamide
  • 3-(5-(4-Fluorophenyl)furan-2-yl)-N-(3-chloro-2-methylphenyl)propanamide

Uniqueness

The uniqueness of 3-(5-(4-Bromophenyl)furan-2-yl)-N-(3-chloro-2-methylphenyl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

853331-03-0

Molecular Formula

C20H17BrClNO2

Molecular Weight

418.7 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(3-chloro-2-methylphenyl)propanamide

InChI

InChI=1S/C20H17BrClNO2/c1-13-17(22)3-2-4-18(13)23-20(24)12-10-16-9-11-19(25-16)14-5-7-15(21)8-6-14/h2-9,11H,10,12H2,1H3,(H,23,24)

InChI Key

NJOKIRCMRCSCNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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